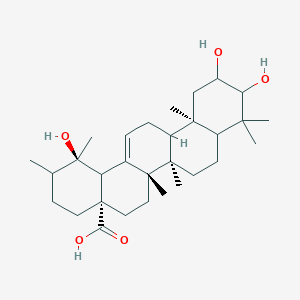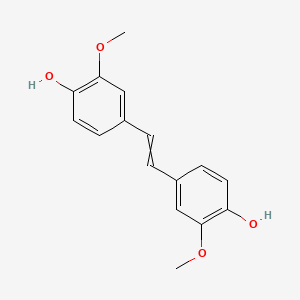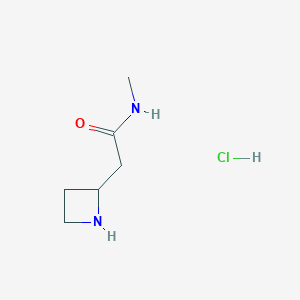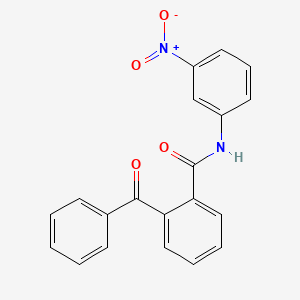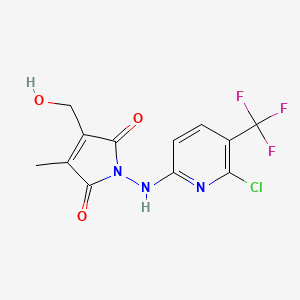
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrrole ring with hydroxymethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the construction of the pyrrole ring. Key steps may include halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Wissenschaftliche Forschungsanwendungen
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-methyl-1H-pyrrole-2,5-dione: Lacks the hydroxymethyl group.
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-1H-pyrrole-2,5-dione: Lacks the methyl group on the pyrrole ring.
Uniqueness
The presence of both hydroxymethyl and methyl groups on the pyrrole ring, along with the chlorine and trifluoromethyl substitutions on the pyridine ring, makes 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione unique
Eigenschaften
Molekularformel |
C12H9ClF3N3O3 |
|---|---|
Molekulargewicht |
335.66 g/mol |
IUPAC-Name |
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(hydroxymethyl)-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H9ClF3N3O3/c1-5-6(4-20)11(22)19(10(5)21)18-8-3-2-7(9(13)17-8)12(14,15)16/h2-3,20H,4H2,1H3,(H,17,18) |
InChI-Schlüssel |
HXDAXUIQFVRGRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


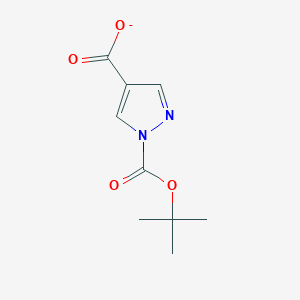
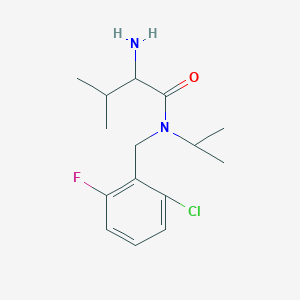

![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
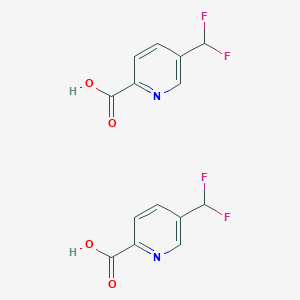
![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
